molecular formula C7H15NO B13579169 (1R)-3-amino-1-cyclobutylpropan-1-ol

(1R)-3-amino-1-cyclobutylpropan-1-ol

Cat. No.: B13579169
M. Wt: 129.20 g/mol
InChI Key: QOAAXDYFKMFWNR-SSDOTTSWSA-N
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Description

(1R)-3-amino-1-cyclobutylpropan-1-ol is an organic compound with a unique structure that includes a cyclobutyl ring, an amino group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-3-amino-1-cyclobutylpropan-1-ol can be achieved through several methods. One common approach involves the asymmetric cycloaddition reaction of cyclobutene with an appropriate chiral source. This method ensures the formation of the desired stereoisomer with high optical purity . Another method involves the reduction of a corresponding ketone or aldehyde precursor using a suitable reducing agent under controlled conditions.

Industrial Production Methods

For large-scale industrial production, the synthesis of this compound typically involves the use of cost-effective and readily available raw materials. The process is optimized to ensure high yield and purity while maintaining low production costs. The reaction conditions are carefully controlled to achieve the desired stereoselectivity and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

(1R)-3-amino-1-cyclobutylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions to introduce different functional groups.

Major Products Formed

The major products formed from these reactions include various ketones, aldehydes, and substituted derivatives, which can be further utilized in different synthetic applications .

Scientific Research Applications

(1R)-3-amino-1-cyclobutylpropan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of (1R)-3-amino-1-cyclobutylpropan-1-ol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    (1R,3S)-3-amino-1-cyclopentanol: Similar structure but with a cyclopentyl ring instead of a cyclobutyl ring.

    (1R,3R)-3-amino-1-cyclohexanol: Similar structure but with a cyclohexyl ring.

Uniqueness

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

(1R)-3-amino-1-cyclobutylpropan-1-ol

InChI

InChI=1S/C7H15NO/c8-5-4-7(9)6-2-1-3-6/h6-7,9H,1-5,8H2/t7-/m1/s1

InChI Key

QOAAXDYFKMFWNR-SSDOTTSWSA-N

Isomeric SMILES

C1CC(C1)[C@@H](CCN)O

Canonical SMILES

C1CC(C1)C(CCN)O

Origin of Product

United States

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